molecular formula C13H11FOS B6373748 2-Fluoro-4-(3-methylthiophenyl)phenol CAS No. 1262002-20-9

2-Fluoro-4-(3-methylthiophenyl)phenol

Cat. No.: B6373748
CAS No.: 1262002-20-9
M. Wt: 234.29 g/mol
InChI Key: VUTYFYVXVSBBTK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylthiophenyl)phenol is an organic compound with the molecular formula C13H11FOS and a molecular weight of 234.29 g/mol . It is characterized by a phenol group—a common feature in antiseptics and disinfectants —that is substituted with both a fluorine atom and a (3-methylthiophenyl) group. The presence of the fluorine atom is a significant structural feature in modern medicinal and agrochemical research. Fluorine incorporation is a well-established strategy to improve a compound's biological activity, membrane permeation, and metabolic stability . The methylthio group (-SMe) further enhances the molecule's versatility, as thiophenols and their derivatives are widely used as synthetic intermediates and building blocks in the development of pharmaceuticals and other functional materials . While the specific research applications of this exact compound are not extensively published, its structure suggests potential utility as a key synthetic intermediate. Researchers can leverage this compound in various exploratory pathways, including the development of novel bioactive molecules, ligands for metal complexes, or as a precursor for more complex chemical entities. The product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-4-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYFYVXVSBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metallation (DoM) Followed by Fluorination

The DoM approach leverages directing groups to achieve regioselective lithiation at the ortho position. For example, a methoxy-protected phenol can undergo lithiation with n-BuLi, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Experimental Example :

  • Protection : 4-Methoxyphenol is treated with chlorotrimethylsilane (TMSCl) to form 4-methoxyphenyl trimethylsilyl ether.

  • Lithiation : Reaction with n-BuLi at -78°C generates a lithiated intermediate at the ortho position.

  • Fluorination : Quenching with NFSI yields 2-fluoro-4-methoxyphenyl trimethylsilyl ether.

  • Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the TMS and methoxy groups, yielding 2-fluorophenol.

Yield : ~65–70% (based on analogous fluorination in).

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® or xenon difluoride (XeF₂) can directly introduce fluorine into activated aromatic systems. For instance, nitrophenol derivatives undergo fluorination at the ortho position under controlled conditions.

Case Study :
In the synthesis of 4-amino-3-fluorophenol, xenon difluoride was employed for radical-based fluorination after sulfonation. This method could be adapted by substituting the sulfonic acid group with a thioether-directing group.

Key Parameters :

  • Temperature: 20–30°C

  • Catalyst: Hydrogen fluoride (HF)

  • Yield: 55–71% (depending on substrate activation).

Introduction of the 3-Methylthiophenyl Group

Cross-Coupling Approaches

The Suzuki-Miyaura coupling offers a robust method for introducing aryl groups. A boronic acid derivative of 3-methylthiophenyl can react with a halogenated fluorophenol precursor.

Synthetic Route :

  • Halogenation : 2-Fluoro-4-iodophenol is prepared via iodination of 2-fluorophenol using N-iodosuccinimide (NIS).

  • Coupling : Reaction with 3-methylthiophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a DME/H₂O solvent system.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Temperature: 80°C, 12 h

  • Yield: ~60–75% (extrapolated from).

Nucleophilic Aromatic Substitution (NAS)

Activated aryl halides can undergo NAS with thiolate nucleophiles. For example, a nitro group at position 4 of 2-fluorophenol can be displaced by sodium 3-methylthiophenoxide.

Procedure :

  • Nitration : 2-Fluorophenol is nitrated with HNO₃/H₂SO₄ to yield 2-fluoro-4-nitrophenol.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Diazotization & Thiolation : The amine is diazotized with NaNO₂/HCl and reacted with 3-methylthiophenol in the presence of Cu(I) iodide.

Challenges :

  • Competing side reactions (e.g., C-F bond cleavage under strong acidic conditions).

  • Moderate yields (~50%) due to steric hindrance from the methyl group.

Integrated Synthetic Pathways

Sequential Fluorination and Thioether Formation

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
DoM + Fluorination Lithiation, NFSI quenching65–70%High regioselectivitySensitive to moisture/air
Electrophilic Fluorination XeF₂, HF catalysis55–71%Direct fluorinationRequires hazardous reagents
Suzuki Coupling Pd-catalyzed cross-coupling60–75%Modular, scalableCost of boronic acids
NAS Diazotization, thiolate substitution~50%Avoids transition metalsLow yield, competing reactions

Mechanistic Insights and Optimization

Fluorination Mechanisms

  • Electrophilic Pathway : Selectfluor® acts as an F⁺ source, attacking electron-rich aromatic positions. The phenolic hydroxyl group directs fluorination to the ortho position via resonance stabilization.

  • Radical Pathway : Xenon difluoride generates fluorine radicals under acidic conditions, enabling substitution at sterically hindered positions.

Thioether Formation Dynamics

  • Coupling Reactions : Pd catalysts facilitate oxidative addition and transmetallation, with the boronic acid coupling partner ensuring minimal side reactions.

  • NAS Limitations : Electron-withdrawing groups (e.g., -NO₂) activate the ring for substitution but may require harsh conditions that degrade sensitive functionalities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

2-Fluoro-4-(3-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylthiophenyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the methylthiophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-Fluoro-4-(3-methylthiophenyl)phenol C₁₃H₁₁FOS 234.29 (calc.) 2-Fluoro, 4-(3-methylthiophenyl) Sulfur-containing; potential intermediate in drug synthesis
2-Fluoro-4-(4-methylphenyl)phenol 906008-24-0 C₁₃H₁₁FO 202.22 2-Fluoro, 4-(4-methylphenyl) Higher hydrophobicity due to methyl group
3',5-Difluoro[1,1'-biphenyl]-2,4'-diol 1261997-87-8 C₁₂H₈F₂O₂ 222.19 2-Fluoro, 4-(5-fluoro-2-hydroxyphenyl) Enhanced acidity from dual hydroxyl groups
2-Fluoro-4-(1-methoxyimino-ethyl)phenol C₉H₁₀FNO₂ 183.18 (calc.) 2-Fluoro, 4-(methoxyimino-ethyl) Intermediate for tetrazolinone agrochemicals

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The methylthiophenyl group in the target compound is electron-donating, which contrasts with electron-withdrawing fluorine substituents in analogs like 3',5-Difluoro[1,1'-biphenyl]-2,4'-diol. This difference may lower the phenol’s acidity (higher pKa) compared to fluorine-substituted derivatives .
  • Sulfur vs.

Q & A

Q. Characterization Methods :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine positioning.
  • HPLC-MS : Verifies purity (>95%) and molecular weight (MW: 238.06 g/mol observed vs. theoretical) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Basic: How does the methylthio group influence the compound’s electronic properties?

Answer:
The methylthio (-SMe) group is electron-donating via resonance, stabilizing the phenol’s aromatic ring and increasing nucleophilicity at the para position. Key

Property Value Method
Hammett σ Constantσ = -0.05 (SMe group)Computational DFT
pKa (phenolic -OH)~9.2 (vs. 10.0 for unsubstituted phenol)Potentiometric titration

This electronic modulation enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Methodological recommendations:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Impurity Profiling : Quantify byproducts (e.g., sulfoxide derivatives from SMe oxidation) via LC-MS. Even 2% impurities can skew IC50_{50} values .
  • Computational Validation : Compare docking simulations (e.g., AutoDock Vina) with experimental IC50_{50} to confirm target binding .

Q. Example Contradiction :

  • Study A reports IC50_{50} = 1.2 µM (EGFR inhibition), while Study B finds IC50_{50} = 8.7 µM.
  • Resolution : Study A used purified compound (HPLC >99%), while Study B’s sample contained 5% sulfoxide byproduct .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of 2-Fluoro-4-(3-methylthiophenyl)phenol?

Answer:
The -SMe and -F groups direct electrophiles to specific positions:

  • Nitration :
    • Meta to -SMe : HNO3_3/H2_2SO4_4 at 0°C yields 80% 5-nitro derivative (kinetic control).
    • Para to -F : Prolonged heating shifts selectivity to 3-nitro isomer (thermodynamic control) .

Q. Key Factors :

  • Temperature : Lower temps favor kinetic products.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance para-F reactivity .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:
Stepwise Workflow :

Phase I Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., SMe → sulfoxide) .

Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize dominant metabolic routes .

Experimental Validation : Compare predicted metabolites with LC-HRMS data from hepatocyte incubations .

Q. Example Prediction :

  • Primary Pathway : S-Oxidation (78% likelihood) → sulfoxide (m/z 254.06).
  • Secondary Pathway : Hydroxylation at C5 (m/z 240.04) .

Basic: What analytical techniques are critical for assessing compound stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., >200°C indicates thermal stability) .
  • HPLC-UV/PDA : Monitors degradation under accelerated conditions (40°C/75% RH for 4 weeks).
  • Light Sensitivity : Expose to 365 nm UV; quantify photodegradants via 19F^{19}\text{F} NMR .

Q. Stability Data :

Condition Degradation (%) Major Degradant
40°C, 75% RH, 4 weeks12%Sulfoxide derivative
UV light (24 hrs)28%Quinone dimer

Advanced: How to design SAR studies for derivatives targeting kinase inhibition?

Answer:
Key Structural Modifications :

-SMe Replacement : Substitute with -SO2_2Me to assess electron-withdrawing effects on binding affinity .

Fluorine Position : Compare 2-F vs. 3-F isomers to map steric tolerance in kinase ATP pockets .

Q. SAR Workflow :

  • Synthesis : Parallel library synthesis (e.g., 20 derivatives via combinatorial chemistry).
  • Assays : High-throughput kinase profiling (e.g., Eurofins KinaseProfiler™).
  • Data Analysis : Correlate substituent Hammett values with IC50_{50} using multivariate regression .

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